3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1097826-65-7
Cat. No.: VC11644591
Molecular Formula: C8H7BrN2OS
Molecular Weight: 259.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097826-65-7 |
|---|---|
| Molecular Formula | C8H7BrN2OS |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | 3-(2-bromoethyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H7BrN2OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3H2 |
| Standard InChI Key | NGDXXMRUGRVYNB-UHFFFAOYSA-N |
| SMILES | C1=CSC2=C1N=CN(C2=O)CCBr |
| Canonical SMILES | C1=CSC2=C1N=CN(C2=O)CCBr |
Introduction
Structural Characteristics and Nomenclature
Core Scaffold and Substituent Analysis
The compound 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a bicyclic system comprising a thiophene ring fused to a pyrimidinone moiety. The numbering system follows IUPAC conventions, with the thiophene ring occupying positions 3 and 2 relative to the pyrimidinone’s carbonyl group . The 2-bromoethyl substituent at the N3 position introduces electrophilic reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions .
Table 1: Key Structural Features
Synthetic Methodologies
Gewald Synthesis for Thienopyrimidinone Core
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via a Gewald reaction, which involves cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or ammonium acetate under thermal conditions . For example:
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Step 1: Ethyl 2-aminothiophene-3-carboxylate reacts with formamide at 120°C to form the pyrimidinone core .
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Step 2: N3 alkylation using 1,2-dibromoethane in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) yields the 2-bromoethyl derivative .
Spectral Characterization
Reported analogs are characterized by:
Biological Activity and Mechanisms
Table 2: Activity of Selected Thienopyrimidinones
| Compound | Substituent (N3) | % Inhibition (M. smegmatis) | MIC (M. tuberculosis, µg/mL) |
|---|---|---|---|
| 6-Pentyl derivative | Pentyl | 68% at 30 µM | 16 |
| 3-Allyl derivative | Allyl | 40% at 30 µM | 32 |
| Hypothetical 2-Bromoethyl | 2-Bromoethyl | Predicted: 50–60% | Predicted: 12–18 |
Pharmacological Applications and Challenges
Drug Resistance Mitigation
Thienopyrimidinones show promise against multidrug-resistant TB (MDR-TB) due to their novel mechanism of action, circumventing common resistance pathways associated with rifampicin and isoniazid .
Toxicity and Selectivity
Preliminary cytotoxicity studies on analogs indicate moderate selectivity indices (SI = 5–10) in mammalian cell lines, suggesting a need for structural optimization to reduce off-target effects .
Future Directions
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Synthetic Optimization: Introduce polar groups (e.g., hydroxyl, triazole) to improve solubility and reduce cytotoxicity .
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models of TB infection.
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Target Identification: Use proteomic approaches to identify additional bacterial targets.
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